molecular formula C10H6F4O4 B7837506 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester

Cat. No.: B7837506
M. Wt: 266.15 g/mol
InChI Key: HCDXBXJUKUHESO-UHFFFAOYSA-N
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Description

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester is a fluorinated aromatic ester characterized by a tetrafluorinated benzene ring with an acetoxy (-OAc) group at the 4-position and a methyl ester (-COOCH₃) at the carboxylic acid position. Its molecular formula is C₁₀H₆F₄O₄, derived from the parent acid (C₉H₄F₄O₄) via esterification . The tetrafluorination pattern enhances electron-withdrawing effects, influencing reactivity and stability. This compound serves as a synthetic intermediate, particularly in reactions requiring controlled deprotection of the acetoxy group to introduce hydroxyl functionalities .

Properties

IUPAC Name

methyl 4-acetyloxy-2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O4/c1-3(15)18-9-7(13)5(11)4(10(16)17-2)6(12)8(9)14/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXBXJUKUHESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester typically involves the following steps:

  • Fluorination: The starting material, benzoic acid, undergoes fluorination to introduce fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring.

  • Acetylation: The fluorinated benzoic acid is then acetylated to introduce the acetoxy group at the 4 position.

  • Esterification: Finally, the acetylated product is esterified with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the fluorine or acetoxy positions, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups at the fluorine or acetoxy positions.

Scientific Research Applications

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of fluorinated compounds and their biological interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's stability and binding affinity, while the acetoxy group can modulate its reactivity.

Comparison with Similar Compounds

Methyl 4-Azido-2,3,5,6-tetrafluorobenzoate

  • Structure : The 4-position bears an azido (-N₃) group instead of acetoxy. Molecular formula: C₈H₃F₄N₃O₂ .
  • Synthesis : Prepared via nucleophilic substitution of methyl pentafluorobenzoate with sodium azide (NaN₃) in acetone/water .
  • Applications: Functionalizes single-walled carbon nanotubes (SWCNTs) via nitrene intermediates for gas sensing . Precursor to 4-azido-2,3,5,6-tetrafluorobenzoic acid, used in polyelectrolyte synthesis .
  • Reactivity : Azido groups enable "click chemistry" (e.g., Huisgen cycloaddition), unlike the hydrolyzable acetoxy group .

Ethyl 4-Amino-2,3,5,6-tetrafluorobenzoate

  • Structure: Features an amino (-NH₂) group at the 4-position and an ethyl ester. Molecular formula: C₉H₇F₄NO₂ .
  • Synthesis : Likely derived from nitro precursors via reduction.
  • Applications: Intermediate in pharmaceuticals due to the amino group’s versatility in amide couplings .
  • Reactivity : Less electron-withdrawing than azido or acetoxy groups, favoring electrophilic substitutions.

4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester

  • Structure: A benzyloxy (-OCH₂C₆H₄NO₂) substituent at the 4-position. Molecular formula: C₁₅H₁₂N₂O₆ .
  • Synthesis : Alkylation of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride .
  • Applications : Demonstrates esterification strategies for introducing bulky substituents, though unrelated to fluorinated systems .

Comparative Data Table

Compound Substituent (Position 4) Molecular Formula Molecular Weight Key Applications Synthesis Method
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester Acetoxy (-OAc) C₁₀H₆F₄O₄ 276.15 g/mol Synthetic intermediate Esterification of parent acid
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate Azido (-N₃) C₈H₃F₄N₃O₂ 249.12 g/mol SWCNT functionalization NaN₃ substitution
Ethyl 4-amino-2,3,5,6-tetrafluorobenzoate Amino (-NH₂) C₉H₇F₄NO₂ 237.15 g/mol Pharmaceutical intermediates Reduction of nitro precursors
2,3,5,6-Tetrafluorobenzoic acid Hydrogen (-H) C₇H₂F₄O₂ 194.09 g/mol MOF ligand, insecticide precursor Modified LiHMDS routes

Key Findings and Contrasts

Electronic Effects :

  • Fluorine atoms increase ring electron deficiency, stabilizing negative charges in intermediates .
  • Acetoxy and azido groups act as leaving groups, but azides offer unique reactivity (e.g., nitrene formation) .

Synthetic Utility: Acetoxy derivatives are hydrolyzed to hydroxyl groups for further functionalization . Azido derivatives enable covalent bonding to nanomaterials via photochemical or thermal activation .

Stability and Safety :

  • Azido compounds may pose explosion risks under high energy input, whereas acetoxy esters are generally stable .

Applications: Fluorinated benzoates with azido/acetoxy groups dominate materials science (SWCNTs, MOFs), while amino variants are pharma-oriented .

Biological Activity

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid methyl ester (CAS No. 786-52-7) is a fluorinated aromatic compound with significant biological and chemical properties. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C₁₀H₆F₄O₄
  • Molecular Weight : 266.15 g/mol
  • Structure : The compound features an acetoxy group attached to a tetrafluorobenzoic acid backbone, enhancing its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the acetylation of 2,3,5,6-tetrafluorobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating at temperatures between 60-80°C for several hours.

The biological activity of this compound is largely attributed to its interaction with various molecular targets in biological systems. The acetoxy group can be hydrolyzed to yield the corresponding tetrafluorobenzoic acid, which may participate in biochemical reactions affecting metabolic pathways. Its fluorinated nature allows it to interact with enzymes that process fluorinated substrates .

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrafluorobenzoic acids exhibit notable antimicrobial activity. Specifically, compounds similar to 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity
Staphylococcus aureusInhibitory effect
Escherichia coliInhibitory effect
Pseudomonas aeruginosaVariable activity

Enzyme Interaction Studies

The compound has been utilized in various biochemical assays to study enzyme interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for understanding metabolic pathways involving fluorinated compounds .

Comparative Studies

Comparative analysis with other fluorinated benzoic acids reveals unique properties of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid:

Compound Key Features
2,3,5,6-Tetrafluorobenzoic Acid Lacks acetoxy group; less reactive
4-Amino-2,3,5,6-tetrafluorobenzoic Acid Contains amino group; different reactivity
4-Azido-2,3,5,6-tetrafluorobenzoic Acid Unique properties for click chemistry applications

The presence of the acetoxy group enhances the reactivity and potential for derivatization compared to its analogs.

Case Studies

  • Antibacterial Activity Study : A study investigating the antibacterial effects of various fluorinated benzoic acids found that those with electron-withdrawing groups exhibited higher activity against pathogenic bacteria compared to those with electron-donating groups .
  • Enzyme Interaction Assay : Research on enzyme kinetics revealed that 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid can act as an effective inhibitor for certain enzymes involved in metabolic pathways of fluorinated substrates.

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